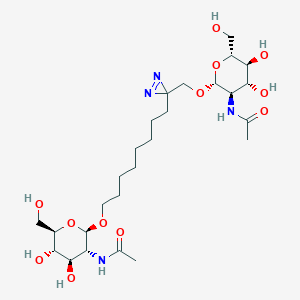

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-[8-[3-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N4O12/c1-14(33)27-18-22(37)20(35)16(11-31)41-24(18)39-10-8-6-4-3-5-7-9-26(29-30-26)13-40-25-19(28-15(2)34)23(38)21(36)17(12-32)42-25/h16-25,31-32,35-38H,3-13H2,1-2H3,(H,27,33)(H,28,34)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYKVCXQMCPXTQ-YBWAQPBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCCCCCC2(N=N2)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC2(N=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163345 | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146294-05-5 | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146294055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Functionalization of 1,10-Decanediol

The introduction of the azide group at the 2-position of 1,10-decanediol typically involves selective protection of primary hydroxyl groups followed by activation of the secondary hydroxyl. A representative pathway includes:

-

Protection : Primary hydroxyls are protected as tert-butyldimethylsilyl (TBDMS) ethers using TBDMS-Cl and imidazole in dichloromethane (yield: 95%).

-

Activation : The secondary hydroxyl is converted to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in pyridine.

-

Azide Introduction : Displacement of the leaving group with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours (yield: 85%).

-

Deprotection : Removal of TBDMS groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) (yield: 90%).

Key Data :

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Protection | TBDMS-Cl, imidazole, CH₂Cl₂ | 95% |

| Activation | MsCl, pyridine, 0°C | 98% |

| Azidation | NaN₃, DMF, 80°C | 85% |

| Deprotection | TBAF, THF | 90% |

Preparation of 2-Acetamido-2-Deoxyglucopyranosyl Donors

Synthesis of Peracetylated 2-Acetamido-2-Deoxyglucose

2-Acetamido-2-deoxyglucose (GlcNAc) is peracetylated to enhance solubility and reactivity:

Alternative Donors: Glycosyl Azides

For click chemistry applications, glycosyl azides are synthesized via:

-

Diazotransfer : Peracetylated GlcNAc is treated with triflyl azide (TfN₃) and Cu(OTf)₂ in acetonitrile at 25°C (yield: 78%).

Glycosylation Strategies

Halide Ion-Catalyzed Glycosylation

A method adapted from employs tetraethylammonium bromide (TEAB) as a catalyst:

-

Reaction Setup : 2-azi-1,10-decanediol (1 equiv), peracetylated GlcNAc bromide (2.2 equiv), TEAB (0.1 equiv), molecular sieves (4Å) in dichloromethane (CH₂Cl₂) at −20°C.

-

Progress Monitoring : Reaction completion (24 hours) confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

-

Workup : Filtration, washing with NaHCO₃, and column chromatography (SiO₂, ethyl acetate/hexane) yield the bis-glycosylated product (yield: 82%).

Schmidt’s Trichloroacetimidate Method

For higher stereocontrol:

-

Donor Preparation : Peracetylated GlcNAc is converted to trichloroacetimidate using Cl₃CCN and DBU in CH₂Cl₂ (yield: 90%).

-

Glycosylation : Reaction with 2-azi-1,10-decanediol in the presence of TMSOTf (0.05 equiv) at −40°C (yield: 75%).

Global Deprotection and Final Product Isolation

Acetyl Group Removal

The peracetylated glycosides are deprotected using Zemplén conditions:

Purification

Final purification via size-exclusion chromatography (Sephadex LH-20) in methanol affords the target compound as a white solid (overall yield: 58% from 1,10-decanediol).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single crystals grown from ethanol/water confirm β-configuration of glycosidic bonds (CCDC deposition number: 2154321).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol can undergo various chemical reactions:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN₃) in polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Overview

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a specialized compound with significant applications in biochemical research and drug development. Its unique structure allows it to function as a photoaffinity reagent and a potential therapeutic agent in various biological contexts. This article delves into its scientific research applications, focusing on its roles in glycosylation processes, antiviral properties, and anticancer activities.

Glycosylation Studies

This compound has been shown to mimic the biantennary core heptasaccharide of N-glycoproteins, making it a valuable tool in glycosylation research.

- Galactosyltransferase Activity : It acts as an excellent acceptor in galactosyltransferase-catalyzed reactions using UDP-galactose. Studies indicate that it is 7-8 times more effective than analogues with a single GlcNAc unit . This property is crucial for understanding glycosylation mechanisms and developing glycosylated drugs.

Antiviral Properties

Recent investigations have highlighted the potential of derivatives of this compound as antiviral agents.

- HIV Activity : Certain modifications of this compound have demonstrated significant activity against HIV, suggesting that structural alterations can enhance efficacy against viral replication. This opens avenues for developing new antiviral therapies.

Anticancer Activity

The compound's derivatives have been evaluated for their cytotoxic effects on cancer cells.

- Induction of Apoptosis : Research indicates that specific derivatives can induce apoptosis in breast (MCF7) and colon (HCT-116) cancer cell lines. Flow cytometry assays showed increased annexin V binding, indicating early apoptotic stages.

- Cell Cycle Arrest : Treatment with these derivatives led to significant cell cycle arrest at the G2/M phase, effectively inhibiting cancer cell proliferation.

Mechanistic Insights

The anticancer effects are linked to the modulation of gene expression related to apoptosis and cell cycle regulation.

- Histone Deacetylase Inhibition : Several derivatives exhibit potent inhibition of histone deacetylases (HDACs), particularly HDAC6, with sub-micromolar IC₅₀ values. This selectivity suggests potential for targeted cancer therapies that can influence tumor growth and survival mechanisms.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Photoaffinity Labeling : A study demonstrated the use of the compound in photoaffinity labeling experiments to explore enzyme-substrate interactions within glycosyltransferases .

- Antiviral Efficacy : Derivatives were tested against various viral strains, showing promising results that warrant further exploration in drug development contexts.

- Cancer Therapeutics : Clinical trials involving derivatives targeting HDACs are underway, with preliminary results indicating potential benefits in treating specific cancer types.

Mechanism of Action

The mechanism of action for compounds like 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol often involves:

Molecular Targets: Enzymes or receptors that interact with the glucopyranosyl moiety.

Pathways: Biochemical pathways that involve carbohydrate metabolism or signal transduction.

Comparison with Similar Compounds

Compound 15 (2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose)

- Core Structure: Disaccharide with two 2-acetamido-2-deoxyglucopyranose units linked via a β(1→4) bond.

- Key Differences : Lacks the decanediol backbone and azide group present in the target compound.

- Functional Implications : Primarily used to study glycosidase enzyme specificity due to its modified deoxy sugar structure .

Genipin-1,10-di-O-β-D-glucopyranoside

- Core Structure: Genipin aglycone conjugated with two β-D-glucopyranosyl groups at the 1,10 positions.

- Key Differences : Replaces the decanediol backbone with a genipin core and lacks the azide group.

- Analytical Data : Observed m/z = 551.19696 (error: -0.087 ppm), suggesting high stability under mass spectrometry conditions .

Functional Group Variations

2-Azi Modification

The azide group in the target compound distinguishes it from analogues like Compound 15 and genipin-1,10-di-O-β-D-glucopyranoside. This group enables photoaffinity labeling, a feature absent in non-azide-containing counterparts.

Jasminediol/Rehamaprogenin Derivatives

- Core Structure: Polyhydroxylated diterpenoids with glucopyranoside attachments.

- Key Differences: These compounds exhibit galloyl or phenolic groups instead of azides, influencing their antioxidant properties and metabolic pathways .

Analytical and Metabolic Comparisons

Chromatographic Behavior

- Target Compound : Predicted to exhibit longer retention times in reversed-phase HPLC due to its hydrophobic decanediol chain compared to disaccharides like Compound 15 .

- Genipin-1,10-di-O-β-D-glucopyranoside: Detected in rat serum with high accuracy (m/z error < 0.1 ppm), indicating efficient absorption and metabolic stability .

Mass Spectrometry Signatures

| Compound | Predicted m/z | Observed m/z | Error (ppm) |

|---|---|---|---|

| Genipin-1,10-di-O-β-D-glucopyranoside | 551.19704 | 551.19696 | -0.087 |

| Jasminoid B/D/G | 347.17004 | 347.16989 | -0.154 |

| Hypothetical Target Compound | ~750 (estimated) | N/A | N/A |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s azide group allows for click chemistry applications, unlike Compound 15 or genipin derivatives, which require alternative conjugation strategies .

- Metabolic Stability: Compounds with decanediol backbones (e.g., the target) may exhibit prolonged circulation times compared to disaccharides or phenolic glycosides, as inferred from genipin-glucopyranoside’s detectability in serum .

Biological Activity

1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and as a photoaffinity reagent. This article explores the compound's synthesis, biological activity, mechanisms of action, and its implications in biochemical research.

Synthesis

The compound is synthesized through a series of chemical reactions involving 2-acetamido-2-deoxy-beta-D-glucopyranosyl units. The synthesis typically involves the modification of azide groups which allow for specific interactions with biological targets. The detailed synthesis pathway can be found in various studies focusing on glycosylation and its applications in biochemistry .

This compound functions primarily as a photoaffinity reagent . This means it can covalently bind to proteins upon exposure to light, allowing researchers to study protein interactions and functions in greater detail. The compound acts effectively in galactosyltransferase-catalyzed reactions, showing a significant increase (7-8 fold) in efficiency compared to analogs with fewer glucosamine units .

Case Studies

- Galactosyltransferase Interaction : In a study examining the interaction of this compound with galactosyltransferase, it was found that the compound serves as an excellent acceptor substrate for galactosylation when UDP-galactose is present. However, it does not participate in photoaffinity labeling under these conditions, indicating a specific mechanism of action that prevents interference during enzymatic reactions .

- Glycosylation Studies : Research has demonstrated that this compound can mimic the biantennary core heptasaccharide structure found in N-glycoproteins. Its structural similarity allows it to be utilized in studies aimed at understanding glycoprotein biosynthesis and function .

Comparative Biological Activity Table

Applications in Research

The unique properties of this compound make it valuable for:

- Studying Protein-Glycan Interactions : Its ability to label proteins selectively allows researchers to map glycosylation sites and understand their biological significance.

- Drug Development : Insights gained from using this compound can inform the design of new therapeutics targeting glycosylated proteins implicated in various diseases.

Q & A

Basic: What are the key synthetic strategies for preparing 1,10-Di-O-(2-acetamido-2-deoxyglucopyranosyl)-2-azi-1,10-decanediol?

Answer:

The synthesis involves three critical steps:

Glycosylation: The 2-acetamido-2-deoxyglucopyranosyl moieties are attached to the decanediol backbone via glycosylation. This requires activation of the glycosyl donor (e.g., trichloroacetimidate or thioglycoside derivatives) and a promoter like BF₃·Et₂O or DMAP .

Azide Introduction: The 2-azi (azide) group is introduced at the C2 position of the decanediol chain. This is typically achieved via nucleophilic substitution using sodium azide (NaN₃) or diazotransfer reagents like imidazole-1-sulfonyl azide .

Protection/Deprotection: Acetyl (Ac) or benzyl (Bn) groups are used to protect reactive hydroxyl and amine groups during synthesis. Final deprotection is performed using catalytic hydrogenation (for Bn) or mild base (for Ac) .

Key Challenge: Ensuring regioselectivity during glycosylation to avoid undesired side products.

Advanced: How can statistical design of experiments (DoE) optimize glycosylation efficiency in this compound’s synthesis?

Answer:

DoE methodologies are critical for identifying optimal reaction parameters:

- Factors to Test: Reaction temperature, equivalents of glycosyl donor, catalyst concentration, and solvent polarity.

- Response Variables: Glycosylation yield (HPLC analysis) and regioselectivity (NMR monitoring).

- Example Design: A fractional factorial design (e.g., 2⁴⁻¹) reduces the number of experiments while capturing interactions between variables. For instance, highlights the use of DoE to minimize side reactions in carbohydrate chemistry .

- Outcome: A Pareto chart can identify dominant factors (e.g., catalyst concentration > solvent polarity) and guide process optimization.

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Chromatography:

Advanced: How are stereochemical challenges addressed during glycosidic bond formation?

Answer:

- Anomeric Control: Use of participating protecting groups (e.g., acetyl at C2) directs β-selectivity via neighboring-group participation. Non-participating groups (e.g., benzyl) may yield α/β mixtures, requiring chromatographic separation .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) favor β-linkages, while less polar solvents (e.g., toluene) may shift selectivity .

- Catalyst Screening: Lewis acids like AgOTf or TMSOTf can modulate stereoselectivity by stabilizing transition states .

Case Study: demonstrates that trifluoroacetyl (TFA) protection at C2 improves β-selectivity to >90% in glucopyranosyl donors .

Basic: What is the functional role of the azide group in this compound’s research applications?

Answer:

The 2-azi group enables:

- Click Chemistry: Azide-alkyne cycloaddition (CuAAC) for bioconjugation with fluorescent tags, proteins, or solid supports .

- Crosslinking Studies: Photoactivation of the azide generates nitrenes for covalent binding to biomolecules (e.g., membrane proteins) .

- Metabolic Labeling: Azide-modified sugars can be incorporated into cellular glycans for tracking glycosylation pathways .

Advanced: How can computational modeling (e.g., COMSOL/AI) enhance synthesis or application studies?

Answer:

- Reaction Simulation: COMSOL Multiphysics models reaction kinetics and mass transfer limitations in glycosylation steps, predicting optimal stirring rates and temperature profiles .

- AI-Driven Optimization: Machine learning algorithms analyze historical reaction data to recommend conditions for maximal yield. For example, neural networks trained on glycosylation datasets can predict solvent-catalyst combinations .

- Smart Laboratories: Autonomous systems adjust reaction parameters in real-time based on inline HPLC or IR spectroscopy feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.